2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-5-methyl-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-5-methyl- is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Urea Derivatives: Using cyclopentanone and methyl-substituted urea under acidic or basic conditions.
Condensation Reactions: Involving cyclopentanone, methylamine, and urea derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity. This may include:
Continuous Flow Reactors: For efficient and scalable production.
Catalysts: To enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-5-methyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrimidinedione derivatives.
Substitution: Formation of substituted pyrimidinedione derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-5-methyl- involves its interaction with specific molecular targets. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathways Involved: Involvement in signaling pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-5-ethyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-5-phenyl-
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-5-methyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
141233-11-6 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-cyclopentyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O2/c1-7-6-12(8-4-2-3-5-8)10(14)11-9(7)13/h6,8H,2-5H2,1H3,(H,11,13,14) |
InChI Key |
IQUQILIWXZCGRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCCC2 |
Origin of Product |
United States |
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